Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid, and its corresponding pinacol ester, are highly functionalized aromatic building blocks of significant interest in medicinal chemistry and materials science.[1][2] As a substituted phenylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[3] The specific arrangement of chloro, hydroxyl, and methoxy substituents on the phenyl ring offers a unique electronic and steric profile, enabling chemists to introduce this moiety into complex molecular architectures with precision. This guide provides a comprehensive overview of its properties, synthesis, characterization, and core applications, with a focus on practical, field-proven insights for laboratory professionals.
Physicochemical and Structural Properties
The properties of this reagent are crucial for its handling, reactivity, and integration into synthetic workflows. The free boronic acid and its more stable pinacol ester are the most common forms utilized in synthesis.
| Property | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester |
| CAS Number | 919496-57-4[1] | 1003298-84-7 |
| Molecular Formula | C₇H₈BClO₄[1] | C₁₃H₁₈BClO₄ |
| Molecular Weight | 202.40 g/mol [1] | 284.54 g/mol |
| Appearance | Typically a white to off-white solid | Solid |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol) | Soluble in a range of organic solvents |
Synthesis of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: A Representative Protocol
The synthesis of polysubstituted phenylboronic acids often requires a multi-step approach, typically starting from a readily available halogenated precursor. The following protocol is a representative method adapted from general procedures for synthesizing substituted hydroxyphenylboronic acids, which involves protection of the phenolic hydroxyl group, ortho-lithiation, borylation, and deprotection.[4][5]
Rationale for Synthetic Strategy
The acidic proton of the phenolic hydroxyl group is incompatible with the organolithium reagents used for borylation. Therefore, a protecting group strategy is essential. A protecting group like tert-Butyldimethylsilyl (TBDMS) or Benzyl (Bn) is often employed due to its stability under the reaction conditions and ease of removal. The subsequent steps involve a halogen-metal exchange or directed ortho-lithiation to generate a nucleophilic aryl species, which is then trapped with a borate ester.
Experimental Workflow Diagram
Caption: A representative three-stage workflow for the synthesis of the target boronic acid.
Step-by-Step Protocol
-
Protection of the Hydroxyl Group:
-
Dissolve 5-chloro-3-methoxyphenol (1 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add imidazole (1.5 equiv.) followed by the dropwise addition of a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.
-
-
Lithiation and Borylation:
-
Dissolve the protected phenol (1 equiv.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.
-
Add triisopropyl borate (1.5 equiv.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
The acidic conditions will hydrolyze the borate ester and cleave the TBDMS protecting group in a single step.
-
Stir vigorously for several hours until deprotection is complete (monitor by TLC).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid.
-
Spectroscopic Characterization (Theoretical)
¹H NMR (Proton NMR)
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. 6.5-7.5 ppm). These protons are on the C2 and C6 positions of the phenyl ring and will appear as doublets due to meta-coupling, though the splitting may be small (J ≈ 2-3 Hz).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.
-
Hydroxyl Protons (-OH): Two broad singlets are expected, one for the phenolic -OH and two for the B(OH)₂ group. The chemical shift of these protons is highly dependent on solvent and concentration and they are D₂O exchangeable.
¹³C NMR (Carbon NMR)
-
The spectrum will show 7 distinct signals.
-
Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached to the electron-donating -OH and -OCH₃ groups will be more shielded (upfield), while the carbon attached to the electron-withdrawing -Cl group will be deshielded (downfield). The carbon atom bearing the boronic acid group (C-B bond) will also have a characteristic chemical shift, though its signal may be broad due to the quadrupolar nature of the boron atom.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between this aryl boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[3][8] These structures are common motifs in pharmaceuticals and functional materials.[9][10]
Reaction Mechanism: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid with an aryl bromide.
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide (1.0 equiv.), (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is commonly used to dissolve both the organic and inorganic reagents.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.
-
Safety and Handling
As with all laboratory chemicals, (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid and its derivatives should be handled with appropriate care. Based on safety data for the pinacol ester and similar compounds, the following precautions are advised.[11][12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards: May cause skin, eye, and respiratory irritation. Classified as a combustible solid.[13]
Conclusion
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a valuable and versatile reagent in synthetic organic chemistry. Its trifunctional substitution pattern provides a unique building block for the construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, is essential for researchers aiming to leverage its full potential in drug discovery and materials science innovation.
References
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ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]
- Havlíček, D., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central.
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
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ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]
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Boron Molecular. (n.d.). 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]
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ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Google Patents. (n.d.). US6218564B1 - Process for the preparation of substituted aromatic compounds.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
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Figure 1. 2D Chemical Structure
